2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
説明
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a bicyclic scaffold fused with a thiophene and pyrimidine ring. Its structure includes a 6-methyl group, a 4-oxo moiety, and a phenethyl substituent at position 3 of the pyrimidine core. The thioether linkage at position 2 connects to an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety.
特性
IUPAC Name |
2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S2/c1-15-13-19-21(35-15)22(32)30(12-11-16-5-3-2-4-6-16)23(29-19)34-14-20(31)28-17-7-9-18(10-8-17)33-24(25,26)27/h2-10,15H,11-14H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAVQKBCKUEUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core structure with various substituents that may influence its biological activity. The presence of the trifluoromethoxy group and the thioacetamide moiety are particularly noteworthy as they may enhance lipophilicity and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- These compounds often function through the inhibition of specific enzymes involved in cancer cell proliferation.
- They may also induce apoptosis in cancer cells by activating caspase pathways.
- Case Studies :
Antimicrobial Activity
The compound's thienopyrimidine structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains:
- In Vitro Studies :
Neuropharmacological Effects
Given its structural complexity, the compound may also exert neuropharmacological effects:
- Cholinesterase Inhibition :
Research Findings Summary Table
| Biological Activity | Mechanism of Action | Effective Concentration (IC50/MIC) |
|---|---|---|
| Anticancer | Induction of apoptosis | < 10 µM against A-549 & MDA-MB-231 |
| Antimicrobial | Inhibition of bacterial growth | 0.25 µg/mL against P. falciparum |
| Cholinesterase Inhibition | AChE inhibition | Better than galanthamine |
類似化合物との比較
Comparison with Similar Compounds
Structural Variations and Key Substituents
Structurally analogous compounds differ primarily in:
- Position 3 substituents (R1): Phenethyl, 4-methylphenyl, 4-chlorophenyl, or fluorinated aryl groups.
- Acetamide-linked aryl groups (R2): Trifluoromethoxy, trifluoromethyl, benzothiazole, or halogenated phenyls.
These modifications influence solubility, binding affinity, and biological activity.
Comparative Data Table
*Calculated based on molecular formulas from evidence.
Physicochemical Properties
Q & A
Q. Q1. What are the standard synthetic routes for preparing this thienopyrimidine-based compound?
The synthesis typically involves multi-step reactions starting with cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the thieno[3,2-d]pyrimidine core. Subsequent functionalization includes:
- Step 1 : Introduction of the phenethyl group at position 3 via alkylation or nucleophilic substitution under reflux in aprotic solvents (e.g., DMF, THF) .
- Step 2 : Thioether linkage formation at position 2 using mercaptoacetic acid derivatives, often requiring coupling agents like EDC/HOBt .
- Step 3 : Amidation with 4-(trifluoromethoxy)aniline, typically in dichloromethane or DCM/MeOH mixtures, with yields ranging from 70–90% after purification .
Reaction monitoring via TLC and final characterization by / NMR and HRMS are critical .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and purity in the final amidation step?
Key parameters include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions (e.g., racemization or hydrolysis) .
- Solvent selection : Using anhydrous DCM with molecular sieves to scavenge moisture, enhancing reagent efficiency .
- Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 8h .
Post-synthesis, gradient column chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) isolates the product with >95% purity .
Structural Characterization Challenges
Q. Q3. How are contradictions in NMR data resolved for this compound?
Discrepancies between calculated and observed spectral data (e.g., NMR shifts) often arise from:
- Tautomerism : The 4-oxo group in the thienopyrimidine core can exhibit keto-enol tautomerism, altering peak splitting .
- Solvent effects : Deuterated DMSO vs. CDCl may shift NH or aromatic protons by 0.3–0.5 ppm .
Resolution strategies include: - Variable-temperature NMR : Identifying dynamic equilibria by analyzing peak coalescence at elevated temperatures (e.g., 50°C) .
- 2D-COSY/HSQC : Assigning ambiguous protons through -coupling correlations .
Biological Activity Profiling
Q. Q4. What methodologies are used to assess this compound’s enzyme inhibition potential?
- Kinetic assays : Measure IC values via fluorogenic substrates (e.g., for kinases or proteases) in Tris-HCl buffer (pH 7.4) at 37°C .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or COX-2, guided by the trifluoromethoxy group’s electron-withdrawing effects .
- Selectivity screening : Compare activity against >50 kinases/proteases to identify off-target interactions .
Data Discrepancy Analysis
Q. Q5. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust AMBER or CHARMM parameters to better model sulfur-containing moieties .
- Solvent accessibility : MD simulations (50 ns trajectories) assess if the thioacetamide group is solvent-exposed, reducing observed activity .
- Metabolite interference : LC-MS/MS screens for in situ degradation products (e.g., oxidation of thioether to sulfoxide) .
Comparative SAR Studies
Q. Q6. How does the 4-(trifluoromethoxy)phenyl group influence activity compared to analogs?
SAR analysis of 15 analogs reveals:
Stability and Storage
Q. Q7. What conditions prevent degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the thioether bond .
- Solution stability : In DMSO, limit freeze-thaw cycles (<3) and use amber vials to block light-induced degradation .
Advanced Computational Modeling
Q. Q8. How can QM/MM simulations improve understanding of reaction mechanisms in synthesis?
- Transition state analysis : Identify rate-limiting steps (e.g., ring closure during pyrimidine formation) using Gaussian09 at the B3LYP/6-31G* level .
- Solvent effects : PCM models simulate polarity effects on intermediates, guiding solvent selection (e.g., THF vs. DMF) .
Purity and Impurity Profiling
Q. Q9. What HPLC methods separate synthesis by-products?
- Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B), gradient from 30% B to 90% B over 25 min .
- Detection : UV at 254 nm; major impurity (RT 18.2 min) identified as des-phenethyl analog via HRMS .
Scaling-Up Synthesis
Q. Q10. What challenges arise during gram-scale synthesis, and how are they mitigated?
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